MLCK Inhibition Potency: ML-9 vs. ML-7
ML-7 is a 10-fold more potent MLCK inhibitor than its parent compound ML-9, as determined by Ki values measured under identical experimental conditions. This potency difference is critical for researchers requiring either higher potency for complete target engagement or lower potency to minimize off-target effects. [1]
| Evidence Dimension | MLCK Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 3.8-4.0 μM |
| Comparator Or Baseline | ML-7: Ki = 0.3 μM |
| Quantified Difference | ML-7 is ~10-fold more potent |
| Conditions | Smooth muscle myosin light chain kinase, ATP-competitive inhibition, Ca2+-calmodulin-dependent and -independent MLCKs |
Why This Matters
ML-9's lower MLCK potency may be advantageous in studies where complete kinase inhibition is undesirable or where off-target effects of more potent analogs could confound results.
- [1] ML-7 Product Datasheet. Cayman Chemical, Catalog No. 11801. View Source
